molecular formula C21H20N2O2S B2532519 5-oxo-5-phenyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)pentanamide CAS No. 2034346-64-8

5-oxo-5-phenyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)pentanamide

Cat. No. B2532519
CAS RN: 2034346-64-8
M. Wt: 364.46
InChI Key: MYEDIRDAEGXUFN-UHFFFAOYSA-N
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Description

5-oxo-5-phenyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)pentanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a complex molecule that is synthesized using specific methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.

Scientific Research Applications

Synthesis and Characterization

Research on similar compounds often focuses on the synthesis and characterization of novel heterocyclic compounds, which are essential in developing pharmaceuticals, agrochemicals, and materials science. For instance, dihydropyridine derivatives are well-documented for their cardiovascular and pharmacological properties, highlighting the importance of synthesizing and characterizing new derivatives for potential applications in medicine and biology (Joshi, 2015).

Antimicrobial Activity

The synthesis and antimicrobial evaluation of novel pyrimidine derivatives, including those with thione and nicotinamide functionalities, demonstrate the ongoing interest in discovering new compounds with potential therapeutic applications. These compounds are evaluated for their effectiveness against various bacterial and fungal strains, indicating the continuous search for new antimicrobial agents that can address resistance issues (Othman, 2013).

properties

IUPAC Name

5-oxo-5-phenyl-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2S/c24-19(17-6-2-1-3-7-17)8-4-10-21(25)23-15-16-11-12-22-18(14-16)20-9-5-13-26-20/h1-3,5-7,9,11-14H,4,8,10,15H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYEDIRDAEGXUFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCCC(=O)NCC2=CC(=NC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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